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Rosuvastatin D6 Calcium

Cat. No.: B1574256
M. Wt: 506.61
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Description

Theoretical Foundations of Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems

The substitution of hydrogen (¹H) with deuterium (²H or D) introduces a significant relative mass change, effectively doubling the mass of the atom. wikipedia.org This alteration is the primary driver of the kinetic isotope effect (KIE), a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts. wikipedia.orgpageplace.de

The foundational principle of the KIE lies in the quantum mechanical behavior of atomic bonds. wikipedia.org A chemical bond can be conceptualized as a vibrating spring. The vibrational frequency of this spring is dependent on the masses of the connected atoms; a bond involving a heavier isotope like deuterium will have a lower vibrational frequency. wikipedia.orglibretexts.org This lower frequency results in a lower zero-point energy (ZPE), which is the minimum possible energy a quantum mechanical system may have. Consequently, the carbon-deuterium (C-D) bond has a greater bond dissociation energy than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it. libretexts.org

When the cleavage of a C-H bond is the rate-determining step in a chemical or metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate. scirp.org This is known as a primary kinetic isotope effect. libretexts.org The magnitude of the KIE is typically expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). libretexts.org For deuterium, this ratio can range from 1 to as high as 8, indicating a substantial impact on reaction kinetics. libretexts.org

Secondary kinetic isotope effects can also occur when the deuterated bond is not directly broken in the rate-determining step but is located near the reaction center. princeton.eduacs.org These effects, which can be either normal (kH/kD > 1) or inverse (kH/kD < 1), arise from changes in hybridization and hyperconjugation during the reaction. princeton.edu

Furthermore, the presence of deuterium can influence acid-base equilibria. nih.gov The difference in ZPE between the protonated and deuterated forms of an acid, along with solvent isotope effects, can lead to measurable shifts in the acid dissociation constant (pKa). nih.gov

Strategic Rationale for Deuteration in Drug Discovery and Development Research

The deliberate incorporation of deuterium into drug candidates, a strategy known as deuteration, has emerged as a powerful tool in medicinal chemistry to enhance the properties of pharmaceuticals. unibestpharm.comnih.gov This approach is rooted in the kinetic isotope effect and aims to improve a drug's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). nih.govgabarx.com

One of the primary goals of deuteration is to improve metabolic stability. unibestpharm.com Many drugs are broken down in the body by metabolic enzymes, such as the cytochrome P450 (CYP) family. If this breakdown involves the cleavage of a C-H bond as the rate-limiting step, replacing that hydrogen with deuterium can slow down the metabolism. scirp.org This can lead to several potential benefits:

Increased Half-Life: A slower rate of metabolism can result in a longer drug half-life, meaning the drug remains in the body for a longer period. gabarx.comwikipedia.org

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug. unibestpharm.com

Improved Bioavailability: For drugs that undergo significant first-pass metabolism (metabolism in the liver before reaching systemic circulation), deuteration can decrease this effect and increase the amount of drug that reaches the bloodstream.

Beyond improving metabolic stability, deuteration can also be used to:

Reduce the Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes steer metabolism away from the production of harmful byproducts. nih.govassumption.edu

Enhance Selectivity: In some cases, deuteration can prevent the formation of metabolites that are less selective for the intended biological target. unibestpharm.com

Stabilize Chiral Centers: For chiral drugs that can interconvert between their enantiomeric forms in the body, deuteration at the chiral center can inhibit this process, potentially leading to a more effective and safer drug by isolating the more beneficial enantiomer. assumption.edumusechem.com

The strategic placement of deuterium is crucial. It is most effective when targeting metabolically vulnerable positions in a drug molecule. scirp.org Because deuterium is a stable, non-radioactive isotope and is chemically very similar to hydrogen, deuterated drugs generally retain the same potency and selectivity as their non-deuterated counterparts. sciencecoalition.orgresearchgate.net

Overview of Rosuvastatin (B1679574) as a Model Chemical Entity for Isotopic Investigation

Rosuvastatin is a widely used medication that belongs to the statin class of drugs. mdpi.comscielo.br Its primary function is to inhibit the enzyme HMG-CoA reductase, which is a key player in the body's synthesis of cholesterol. scielo.br By inhibiting this enzyme, rosuvastatin effectively lowers levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. scielo.br

From a chemical and pharmacological perspective, rosuvastatin serves as an excellent model for isotopic investigation for several reasons:

Known Metabolism: The metabolic pathways of rosuvastatin have been studied, providing a basis for understanding how deuteration might affect its breakdown. While not extensively metabolized, a portion of rosuvastatin is processed in the human body. mdpi.com

Potential for Isotopic Labeling: The chemical structure of rosuvastatin presents multiple sites where hydrogen atoms can be replaced with deuterium. This allows for the synthesis of various deuterated analogs, such as Rosuvastatin D6, where six hydrogen atoms are replaced by deuterium. ahajournals.org

Use as an Internal Standard: Deuterated analogs of rosuvastatin, such as Rosuvastatin-d3 and Rosuvastatin-D6, are frequently used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). ahajournals.orgmedchemexpress.comnih.govnih.gov These standards are crucial for accurately quantifying the concentration of the non-deuterated drug in biological samples like plasma. nih.govnih.gov

Free Radical Scavenging Properties: Research has indicated that statins, including rosuvastatin, may have a protective role against oxidative stress induced by free radicals. mdpi.comscilit.com Investigating the degradation of rosuvastatin under conditions that generate free radicals can provide insights into its stability and potential antioxidant mechanisms, and how isotopic labeling might influence these properties. mdpi.comscilit.com

The study of deuterated rosuvastatin, therefore, not only provides a practical application in bioanalysis but also offers a platform to explore the fundamental principles of how isotopic substitution can influence the pharmacokinetic and physicochemical properties of a well-established drug.

Historical Context and Evolution of Deuterated Pharmaceutical Research

The scientific exploration of deuterium's effects on biological and chemical systems began shortly after its discovery by Harold Urey in 1931, an achievement that earned him the Nobel Prize in 1934. wikipedia.org The initial surge in research laid the groundwork for understanding the unique properties of this heavy hydrogen isotope. icm.edu.pl

The concept of leveraging deuterium in pharmaceuticals emerged in the 1960s, with early studies on deuterated versions of molecules like tyramine (B21549) and morphine. musechem.comnih.gov Initially, the primary application of deuterated compounds in the pharmaceutical industry was as internal standards for analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry. assumption.eduassumption.edu Their use as tracers also became vital for elucidating metabolic pathways and understanding the pharmacokinetics of drugs. assumption.eduresearchgate.net

The idea of using deuteration to intentionally modify a drug's therapeutic properties, often referred to as the "deuterium switch," gained traction in the 1970s. wikipedia.orgnih.gov The first patents for deuterated drugs were granted during this decade, with early examples including a deuterated fluoroalanine for antimicrobial therapy and deuterated halothane (B1672932) with potentially lower toxicity. nih.gov

Despite this early work, it took several decades for the first deuterated drug to receive regulatory approval. wikipedia.org A significant milestone was reached in 2017 with the FDA approval of deutetrabenazine, a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. nih.govnih.gov This approval demonstrated the clinical viability of the deuterium switch strategy, showing that deuteration could lead to an improved pharmacokinetic profile, allowing for reduced dosing. nih.gov

In recent years, the focus of deuterated pharmaceutical research has expanded beyond modifying existing drugs. There is now a growing trend of incorporating deuterium de novo during the initial drug discovery process. nih.govnih.gov This approach led to the approval of deucravacitinib (B606291) in 2022, the first de novo deuterated drug approved by the FDA. nih.govnih.gov The evolution of this field has been supported by significant investment and the establishment of companies specializing in deuteration technology. nih.gov

Properties

Molecular Formula

C22H21D6FN3O6S . 1/2 Ca

Molecular Weight

506.61

Origin of Product

United States

Advanced Synthetic Methodologies for Rosuvastatin D6 Calcium

Deuterium (B1214612) Incorporation Strategies in Complex Pharmaceutical Structures

Site-Specific Deuteration Techniques

Achieving site-specificity is critical to ensure that deuteration occurs only at the intended positions, thereby maximizing the desired therapeutic effect and avoiding unforeseen metabolic consequences. nih.gov Several advanced techniques have been developed to meet this challenge.

One common strategy involves the use of directing groups, which temporarily bind to the substrate and position a metal catalyst in close proximity to a specific C-H bond, facilitating its selective activation and subsequent deuteration. Another innovative approach is copper-catalyzed redox-neutral deacylative deuteration, which uses a methylketone moiety as a traceless activating group to enable the site-specific installation of deuterium at unactivated aliphatic positions. medchemexpress.com For heterocyclic structures, which are common in pharmaceuticals, a general strategy involves the conversion of pyridines and diazines into heterocyclic phosphonium (B103445) salts, which can then be isotopically labeled with high regioselectivity. researchgate.net

Technique Description Deuterium Source Key Advantage
Directing Group-Assisted C-H Activation A functional group on the substrate directs a metal catalyst to a specific C-H bond for selective deuteration.D₂O, D₂ gasHigh regioselectivity in complex molecules.
Cu-Catalyzed Deacylative Deuteration A temporary activating group (e.g., acetyl) is used to facilitate C-C bond cleavage and deuteration at a specific alkyl position. medchemexpress.comD₂OEnables deuteration at unactivated aliphatic sites without a permanent directing group. medchemexpress.com
Heterocyclic Phosphonium Salt Labeling Heterocycles are converted into phosphonium salts, which then undergo highly regioselective isotopic exchange. researchgate.netDeuterated SolventsBroad applicability for labeling nitrogen-containing heterocycles common in pharmaceuticals. researchgate.net

Chemo- and Stereoselective Deuterium Introduction

Beyond placing deuterium at the correct site (regioselectivity), chemists must also control which functional groups react (chemoselectivity) and the three-dimensional orientation of the new C-D bond (stereoselectivity).

Ruthenium-catalyzed C-H bond activation has been shown to be an effective method for achieving regio-, chemo-, and stereoselective deuterium labeling, for instance in complex sugar molecules. nih.gov Biocatalysis offers another powerful tool, using enzymes to perform highly specific transformations. For example, α-oxo-amine synthases can produce α-deuterated amino acids and their esters from the corresponding protio-compounds with precise stereocontrol, using D₂O as the deuterium source under mild, protecting-group-free conditions. researchgate.net Such chemoenzymatic methods are highly valuable as they can be applied to the synthesis of deuterated pharmaceutical agents. researchgate.net

Precursor Synthesis and Building Block Deuteration for Rosuvastatin (B1679574) D6 Calcium

The synthesis of Rosuvastatin D6 does not typically involve the deuteration of the final Rosuvastatin molecule. Instead, it relies on the principle of "building block synthesis," where deuterated precursors are prepared first and then assembled into the final API using established synthetic routes. smolecule.comsmolecule.com The designation "D6" in Rosuvastatin D6 Calcium refers to the six deuterium atoms located on the isopropyl group of the pyrimidine (B1678525) ring. nih.govcaymanchem.com

The core strategy is to replace the starting materials that form the isopropyl group with their perdeuterated analogues. The key deuterated building block is a pyrimidine core bearing a hexadeuterated isopropyl group. This is often achieved through a Grignard reaction, where a deuterated Grignard reagent like perdeutero-isopropylmagnesium bromide (prepared from perdeuterated isopropyl bromide) is used to construct the pyrimidine moiety. smolecule.com Another approach involves using deuterated reagents like CD3MgBr or CD3MgI to introduce the trideuteromethyl groups. escholarship.org

Once the deuterated pyrimidine building block, such as (E)-7-[4-(4-fluorophenyl)-6-(isopropyl-d6)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]acetaldehyde, is synthesized, it is coupled with the chiral side-chain via a standard reaction like the Wittig olefination. google.comgoogle.com The remainder of the synthesis follows the established non-deuterated pathway, including the stereoselective reduction of the ketone on the side chain and final conversion to the calcium salt. google.com

Synthetic Step Non-Deuterated Synthesis Deuterated (D6) Synthesis Purpose
Pyrimidine Core Assembly Reaction with isopropylmagnesium bromide or similar reagent.Reaction with (CD₃)₂CHMgBr or similar perdeuterated isopropyl source. smolecule.comTo introduce the isopropyl group onto the pyrimidine ring.
Side-Chain Coupling (Wittig Reaction) Coupling of the pyrimidine aldehyde with a phosphonium ylide side-chain. google.comCoupling of the deuterated pyrimidine aldehyde with the same phosphonium ylide side-chain.To form the carbon backbone of the final molecule.
Final Salt Formation Conversion of the carboxylic acid to the hemicalcium salt.Conversion of the D6-carboxylic acid to the hemicalcium salt.To produce the stable, pharmaceutically acceptable salt form.

Optimization of Reaction Conditions for Deuterium Yield and Isotopic Purity

A significant challenge in synthesizing deuterated compounds is achieving a high degree of deuterium incorporation and maintaining high isotopic purity throughout the synthetic sequence. smolecule.comdigitellinc.com It is practically impossible to synthesize a 100% isotopically pure compound. digitellinc.com The goal is to maximize the percentage of molecules that contain the desired number of deuterium atoms (e.g., six for D6) and minimize the presence of partially deuterated or non-deuterated species. smolecule.com

Key optimization strategies focus on preventing unintended hydrogen-deuterium (H/D) exchange, which can lower isotopic purity.

Reagent and Solvent Choice : During steps like ester hydrolysis, standard protic acids (e.g., HCl, H₂SO₄) must be avoided as they can promote H/D exchange at labile positions. The use of deuterated acids (DCl, D₂SO₄) and deuterated solvents (D₂O, ethanol-d6) is essential to prevent this "isotopic scrambling."

Temperature Control : Lowering reaction temperatures can suppress unwanted side reactions and minimize isotopic exchange. For instance, maintaining hydrolysis temperatures below 40°C is recommended.

Choice of Protecting Groups : The type of protecting group used can influence isotopic stability. Using deuterated t-butyl esters, for example, can reduce isotopic scrambling during the final hydrolysis step compared to methyl esters.

The isotopic purity of the final product is verified using sophisticated analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comresearchgate.netunesp.br A certificate of analysis for a deuterated standard, for example, might show an isotopic purity of >99%, with the distribution of different isotopologues precisely quantified. lgcstandards.com

Parameter Condition/Strategy Rationale
Acids Use deuterated acids (e.g., DCl) instead of protic acids (HCl). Prevents H/D back-exchange at labile sites.
Solvents Use deuterated solvents (e.g., ethanol-d6, D₂O) during critical steps. Minimizes the source of protons that could replace deuterium.
Temperature Maintain low temperatures (e.g., <40°C for hydrolysis). Suppresses the kinetics of isotopic exchange reactions.
Purification Multiple recrystallizations or chromatographic separation. smolecule.comRemoves chemical impurities and partially deuterated analogues.
Analysis LC-MS/MS, NMR Spectroscopy. smolecule.comresearchgate.netTo confirm structural integrity and quantify isotopic distribution (e.g., d0-d6).

Scale-Up Considerations and Challenges in Deuterated API Synthesis

Transitioning the synthesis of a deuterated API like this compound from the laboratory to an industrial scale presents a unique set of challenges that go beyond those of conventional APIs. valuepickr.com

Cost and Availability of Raw Materials : Deuterium sources, such as heavy water (D₂O), and deuterated building blocks are significantly more expensive than their hydrogenated counterparts. neulandlabs.com The process of deuterium enrichment itself is energy-intensive. neulandlabs.com Efficient and cost-effective synthetic routes that minimize the number of steps and maximize the incorporation of these expensive materials are essential for commercial viability. neulandlabs.comglobalgrowthinsights.com

Process Control and Purity : The need to maintain high isotopic purity on a large scale requires stringent process controls. Any potential for H/D exchange must be meticulously managed through the careful selection of reagents, solvents, and reaction conditions. Analytical methods must be robust enough to verify the isotopic purity of every batch consistently. neulandlabs.com

Specialized Equipment : Handling large quantities of deuterated solvents may require dedicated reactors and solvent recovery systems to minimize cost and prevent cross-contamination. neulandlabs.com

Regulatory Scrutiny : Deuterated drugs face rigorous examination from regulatory agencies. globalgrowthinsights.com Manufacturers must provide comprehensive data on the synthesis, analysis, and control of the deuterated API, including detailed specifications for isotopic identity and purity. digitellinc.com The lack of harmonized global guidelines for deuterated compounds can present additional hurdles. globalgrowthinsights.com

Technical and Analytical Hurdles : Analyzing isotopic impurities and precisely determining the location and quantity of deuterium in the final product at scale can be technically demanding. nih.gov While standard techniques like LC-MS and NMR are used, they must be highly optimized, and in some cases, less common methods may be needed to resolve complex isotopic mixtures. nih.gov

Successfully scaling up the synthesis of a deuterated API requires a multidisciplinary team with expertise in isotope chemistry, process chemistry, and analytical science to develop a robust, reproducible, and economically feasible manufacturing process. digitellinc.com

Sophisticated Analytical Characterization of Rosuvastatin D6 Calcium

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Distribution

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of Rosuvastatin (B1679574) D6 Calcium, providing unequivocal confirmation of its elemental composition and the successful incorporation of deuterium (B1214612) atoms. The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) allows for the differentiation between the deuterated compound and its unlabeled counterpart with high mass accuracy. The theoretical monoisotopic mass of the protonated non-deuterated Rosuvastatin ion ([C₂₂H₂₉FN₃O₆S]⁺) is approximately 482.1761 Da, whereas the protonated Rosuvastatin D6 ion ([C₂₂H₂₂D₆FN₃O₆S]⁺) has a theoretical mass of approximately 488.2138 Da. HRMS can easily distinguish these six-dalton differences, confirming the presence of the six deuterium atoms.

The isotopic purity, or the extent of deuterium enrichment, is a critical quality attribute of Rosuvastatin D6 Calcium. HRMS is employed to quantify this enrichment by analyzing the isotopic distribution pattern of the molecular ion cluster. A sample with 100% D6 enrichment would theoretically show a single peak at the mass corresponding to the D6 isotopologue. However, in practice, small amounts of other isotopologues (D0 to D5) may be present due to incomplete deuteration during synthesis.

Quantitative analysis involves measuring the relative intensities of the ion signals for each isotopologue. The percentage of deuterium enrichment is calculated based on the abundance of the D6 peak relative to the sum of all rosuvastatin-related isotopologue peaks. For use as an internal standard, isotopic purity is typically required to be greater than 98%.

Table 1: Theoretical Mass Isotopologues of Protonated Rosuvastatin

Isotopologue Formula Theoretical Monoisotopic Mass (Da)
Rosuvastatin (D0) [C₂₂H₂₉FN₃O₆S]⁺ 482.1761
Rosuvastatin D6 [C₂₂H₂₂D₆FN₃O₆S]⁺ 488.2138

Tandem mass spectrometry (MS/MS) is utilized to study the fragmentation pathways of this compound, which provides further structural confirmation and insight into the stability of the deuterium labels. By selecting the protonated molecular ion (precursor ion) and subjecting it to collision-induced dissociation (CID), a characteristic product ion spectrum is generated.

Studies on the fragmentation of non-deuterated rosuvastatin (precursor ion m/z 482.1) show a major product ion at m/z 258.1. nih.govnih.gov This key fragment is formed through the cleavage of the heptenoic acid side chain. When Rosuvastatin D6 (precursor ion m/z 488.2) is fragmented, a corresponding major product ion is observed at m/z 258.2. nih.gov The observation that this product ion has the same nominal mass as the one from the unlabeled compound indicates that the fragmentation process involves the loss of the D6-labeled isopropyl group from the pyrimidine (B1678525) core. This finding is crucial as it confirms that the deuterium labels are located on the isopropyl group as intended. nih.gov

Another reported fragmentation transition for Rosuvastatin D6 involves a product ion at m/z 264.2. nih.gov This suggests an alternative fragmentation pathway where a portion of the deuterated moiety may be retained. These isotope loss studies are vital for selecting the most stable and reliable fragment ion for quantification in LC-MS/MS assays. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuteration Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous confirmation of the molecular structure of this compound and for pinpointing the exact location of the deuterium atoms within the molecule.

Deuterium (²H) NMR spectroscopy directly observes the signals from the deuterium nuclei. researchgate.net For this compound, a ²H NMR spectrum would show a distinct resonance in the aliphatic region, corresponding to the deuterium atoms on the two methyl groups of the isopropyl moiety. The presence of this signal provides direct and definitive evidence of successful deuteration. researchgate.net Furthermore, the technique can be used to confirm that deuteration has not occurred at other unintended positions on the molecule. While the natural abundance of ²H is very low (0.016%), the high level of enrichment in labeled compounds like Rosuvastatin D6 makes this technique highly effective. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectra of Rosuvastatin D6 provide complementary evidence for the location of the deuterium labels by observing the absence of specific signals and changes in others.

¹H NMR Analysis: In the ¹H NMR spectrum of unlabeled rosuvastatin, the isopropyl group gives rise to a characteristic doublet for the six protons of the two methyl groups and a septet for the single methine proton. In the ¹H NMR spectrum of Rosuvastatin D6, these signals are expected to be absent or significantly reduced to trace-level intensity, confirming the replacement of protons with deuterium atoms at these positions.

¹³C NMR Analysis: The ¹³C NMR spectrum of Rosuvastatin D6 also exhibits predictable changes. The carbon atoms directly bonded to deuterium atoms (the -CD₃ groups) experience an isotopic shift, typically moving to a slightly higher field (lower ppm value) compared to their protonated counterparts (-CH₃). Furthermore, due to the spin (I=1) of deuterium, these carbon signals appear as complex multiplets because of ¹³C-²H coupling, in contrast to the sharp singlets or quartets seen in the unlabeled compound.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Separation and Detection of Deuterated Species

Advanced chromatographic techniques coupled with mass spectrometry are the definitive methods for the separation and detection of this compound, particularly in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely applied technique for this purpose. nih.govnih.gov

Rosuvastatin D6 is predominantly used as an ideal internal standard (IS) for the accurate quantification of rosuvastatin in pharmacokinetic and bioequivalence studies. nih.gov Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its six-dalton mass difference allows it to be distinguished by the mass spectrometer.

LC-MS/MS methods are developed for high sensitivity and selectivity using Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective detection minimizes interference from other components in the sample matrix. Numerous validated LC-MS/MS methods have been published, demonstrating the robust use of Rosuvastatin D6 for quantitative analysis. nih.govnih.gov Given its high molecular weight and polarity, GC-MS is not a suitable technique for the analysis of rosuvastatin without extensive chemical derivatization.

Table 2: Examples of LC-MS/MS Parameters for Rosuvastatin Analysis Using Rosuvastatin D6 as an Internal Standard

Parameter Method 1 nih.gov Method 2 nih.gov Method 3
LC Column Thermo Hypurity C18 (50 x 4.6 mm, 5 µm) Agilent Zorbax SB-C18 (50 x 2.1 mm, 1.8 µm) C18 column
Mobile Phase 0.1% Formic acid in water: Acetonitrile (30:70, v/v) 0.01M Ammonium acetate (B1210297): Methanol: Acetic acid (20:80:0.2, v/v/v), pH 5.1 5mM Ammonium acetate (pH 3.5): Acetonitrile (20:80, v/v)
Ionization Mode Positive ESI Positive ESI Positive ESI
Rosuvastatin MRM Transition (m/z) 482.1 → 258.1 482.1 → 258.2 Not specified
Rosuvastatin D6 MRM Transition (m/z) 488.2 → 258.2 488.2 → 264.2 488.3 → 264.2
Collision Energy (CE) for D6 40 V Not specified Not specified

Mechanistic Biochemical Investigations Utilizing Rosuvastatin D6 Calcium

Elucidation of Metabolic Transformations and Pathways in In Vitro Systems

In vitro models are fundamental to understanding the biotransformation of xenobiotics. For Rosuvastatin (B1679574) D6 Calcium, these systems allow for a detailed examination of its metabolic profile without the complexities of a full biological system.

Studies on rosuvastatin have established that it undergoes limited metabolism, with the majority of the drug being excreted unchanged in the feces. nih.govresearchgate.net The primary metabolic pathways, though minor, are N-desmethylation and lactonization. nih.gov When Rosuvastatin D6 is used, where the deuterium (B1214612) atoms are located on the N-methyl groups, the process of N-desmethylation results in a deuterated metabolite.

The key metabolite formed is N-desmethyl Rosuvastatin-d3. This occurs when one of the two trideuteromethyl (-CD3) groups attached to the nitrogen atom is cleaved. The other major metabolite, a 5S-lactone, is formed through intramolecular esterification of the heptenoic acid side chain and does not involve the deuterated N-dimethyl moiety. Therefore, this lactone metabolite does not retain the deuterium label. The primary metabolite, N-desmethyl rosuvastatin, exhibits significantly less pharmacological activity compared to the parent compound. nih.gov

Parent CompoundMetabolic PathwayResulting MetaboliteDeuterium Retention
Rosuvastatin D6N-desmethylationN-desmethyl Rosuvastatin-d3Yes (d3)
Rosuvastatin D6LactonizationRosuvastatin-5S-lactoneNo

The biotransformation of rosuvastatin is mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Unlike many other statins that are primarily metabolized by CYP3A4, rosuvastatin is a poor substrate for this enzyme. nih.govuni.lu In vitro studies using human hepatocytes and liver microsomes have identified CYP2C9 as the principal isoenzyme responsible for the N-desmethylation of rosuvastatin. nih.govuni.lu A minor role is also played by CYP2C19. uni.lu

The processing of the deuterated substrate, Rosuvastatin D6, follows the same enzymatic pathway. CYP2C9 catalyzes the oxidative removal of one of the methyl groups from the sulfonamide nitrogen. The presence of deuterium atoms on the methyl groups does not change the enzyme responsible for the reaction, but it can significantly affect the rate of the reaction, a phenomenon known as the kinetic isotope effect.

Assessment of Deuterium Kinetic Isotope Effects (KIEs) on Enzyme-Mediated Reactions

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, an effect that is particularly useful for studying enzyme mechanisms. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.

A primary kinetic isotope effect (KIE) is observed when the bond to the isotope is broken in the rate-limiting step of a reaction. For Rosuvastatin D6, a primary KIE is expected in the N-desmethylation reaction catalyzed by CYP2C9. This is because the mechanism involves the enzymatic cleavage of a C-D bond on one of the N-methyl groups. Replacing the hydrogen atoms of the N-methyl group with deuterium is a known strategy to attenuate the N-demethylation pathway.

Secondary KIEs occur when the isotopic substitution is at a site remote from the bond being broken but still influences the reaction rate, often due to changes in hybridization or steric effects at the transition state. In the context of Rosuvastatin D6 metabolism, any secondary effects would be minor compared to the anticipated primary KIE on the N-desmethylation pathway.

Quantitative analysis of the KIE provides valuable insight into the reaction mechanism. The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the rate for the heavy isotopologue (kD), i.e., KIE = kH/kD. A significant primary KIE, typically with a value greater than 1.5, indicates that C-H bond cleavage is a rate-limiting or partially rate-limiting step of the metabolic process. For CYP450-mediated N-demethylations, observed intramolecular KIE values can range from 3.6 to 6.9. sigmaaldrich.com

In the case of Rosuvastatin D6, measuring the rate of formation of N-desmethyl Rosuvastatin-d3 compared to the rate of N-desmethyl rosuvastatin from the non-deuterated parent compound would yield the KIE value. A significant KIE would confirm that the cleavage of the C-H/C-D bond by CYP2C9 is the rate-determining step for the N-desmethylation of rosuvastatin. Conversely, the rate of lactone formation, which does not involve cleavage of a C-D bond, would not be expected to exhibit a primary KIE.

Studies on Metabolic Stability in Pre-clinical Research Models (e.g., Microsomal, Hepatocyte, or Cell-Free Systems)

Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life, oral bioavailability, and clearance of a compound. In vitro systems such as liver microsomes and hepatocytes are standard preclinical models for assessing this parameter. Microsomes contain a high concentration of phase I enzymes like CYPs, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes.

Rosuvastatin itself is known to be a metabolically stable compound, with studies in human hepatocytes indicating it is a poor substrate for metabolism. nih.gov The use of Rosuvastatin D6 is expected to further enhance this stability due to the kinetic isotope effect. By slowing the rate of N-desmethylation, the primary metabolic route of degradation, deuteration leads to a longer in vitro half-life (t½) and a lower intrinsic clearance (CLint) in these test systems.

The stability is typically measured by incubating the compound with the biological matrix (e.g., hepatocytes or microsomes) and monitoring the disappearance of the parent compound over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Representative Data: Comparative Metabolic Stability in Human Liver Microsomes
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rosuvastatin> 120&lt; 5.8
Rosuvastatin D6 CalciumSignificantly > 120 (Expected)Significantly &lt; 5.8 (Expected)

Investigations into the Influence of Deuteration on Molecular Interactions (e.g., protein binding kinetics, transporter interactions in research models)

Scientific literature to date has not extensively focused on the specific influence of deuterium substitution in this compound on its molecular interactions, such as protein binding kinetics and transporter interactions. This compound is primarily utilized as an internal standard in pharmacokinetic studies due to its mass shift, which allows for clear differentiation from the non-deuterated form of the drug during analysis. However, the theoretical implications of deuteration on molecular interactions, grounded in the principles of the kinetic isotope effect (KIE), can be discussed in the context of rosuvastatin's known binding and transport mechanisms.

The replacement of hydrogen with deuterium, a heavier isotope, can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can, in some instances, alter the rate of chemical reactions and the strength of intermolecular interactions. While specific studies on this compound are not available, the principles of KIE suggest that deuteration could potentially influence its binding affinity and transport rates.

Protein Binding Kinetics of Non-Deuterated Rosuvastatin

Rosuvastatin is known to bind to plasma proteins, primarily human serum albumin (HSA). nih.govnih.gov This binding is a crucial factor in its distribution and disposition in the body. The interaction between rosuvastatin and HSA has been characterized as a dynamic, exothermic, and enthalpy-driven process, with hydrogen bonds and van der Waals interactions being the predominant forces. nih.gov Molecular docking studies have suggested that rosuvastatin preferentially binds to sites IB and IIA on HSA. nih.gov

The following table summarizes the key aspects of non-deuterated rosuvastatin's interaction with human serum albumin:

ParameterFindingSource
Primary Binding ProteinHuman Serum Albumin (HSA) nih.govnih.gov
Binding MechanismDynamic, exothermic, enthalpy-driven nih.gov
Dominant Interaction ForcesHydrogen bonds and van der Waals interactions nih.gov
Preferred Binding Sites on HSAIB and IIA nih.gov

Theoretically, the introduction of deuterium in this compound could subtly alter the vibrational modes of the molecule, which might, in turn, affect the strength of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its binding to HSA. However, without specific experimental data, the magnitude and direction of this potential effect remain speculative.

Transporter Interactions of Non-Deuterated Rosuvastatin

The disposition of rosuvastatin is significantly influenced by various drug transporters. nih.govnih.gov These transporters play a critical role in its hepatic uptake and biliary and renal excretion. nih.govnih.gov Key transporters involved in the pharmacokinetics of rosuvastatin include the organic anion-transporting polypeptides (OATPs) and the breast cancer resistance protein (BCRP). nih.govnih.govnih.gov

The table below outlines the major transporters that interact with non-deuterated rosuvastatin:

Transporter FamilySpecific TransporterRole in Rosuvastatin DispositionSource
Organic Anion-Transporting Polypeptides (OATPs)OATP1B1, OATP1B3Hepatic uptake nih.govnih.gov
ATP-Binding Cassette (ABC) TransportersBreast Cancer Resistance Protein (BCRP)Intestinal absorption and biliary efflux nih.govnih.gov
Organic Anion Transporters (OATs)OAT3Renal tubular secretion nih.gov

The interaction of rosuvastatin with these transporters is an active process. The influence of deuteration on these interactions would be related to any changes in the binding affinity of this compound to the transporter binding sites or alterations in the conformational changes of the transporter during the translocation process. A significant kinetic isotope effect would be more likely if a C-H bond is broken or formed during a rate-limiting step of the transport cycle. As transporter-mediated transport is a complex process, the impact of deuteration is not readily predictable without direct experimental investigation.

Applications of Rosuvastatin D6 Calcium As a Research Tool

Use as a Stable Isotope Internal Standard in Quantitative Research Bioanalysis

In quantitative bioanalysis, the primary challenge is to accurately measure the concentration of an analyte within a complex biological matrix, such as plasma, urine, or cell lysates. Stable isotopically labeled (SIL) compounds are considered the gold standard for use as internal standards (IS) in mass spectrometry-based assays. scispace.comnih.gov Rosuvastatin (B1679574) D6 Calcium is frequently employed for this purpose in the quantification of Rosuvastatin. nih.govnih.gov The SIL IS is added at a known concentration to the biological sample at the beginning of the workflow. Because the SIL IS is chemically almost identical to the analyte (the non-labeled Rosuvastatin), it experiences similar variations during sample preparation steps like extraction, derivatization, and ionization. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for sample loss and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification. scispace.com

Method Development for Isotope Dilution Mass Spectrometry (IDMS) in Research Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in concentration measurements. The development of robust IDMS methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of pharmacokinetic and bioequivalence studies. In this context, Rosuvastatin D6 serves as the ideal internal standard for quantifying Rosuvastatin. nih.gov

Method development involves optimizing several key stages:

Sample Preparation: The initial step is to isolate the analyte and internal standard from the complex biological matrix. Techniques such as protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. nih.govnih.gov Supported liquid extraction (SLE) has been shown to offer superior extraction recovery and precision compared to LLE for Rosuvastatin. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) system is used to separate Rosuvastatin and Rosuvastatin D6 from other endogenous components before they enter the mass spectrometer. nih.govthermofisher.com This separation is crucial for reducing ion suppression and ensuring accurate detection.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, typically in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.govthermofisher.com Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Rosuvastatin, a common transition is m/z 482.1 → 258.1, while for Rosuvastatin D6, the corresponding transition is m/z 488.2 → 258.2. nih.gov The 6 Dalton mass difference allows the instrument to distinguish between the two compounds unequivocally.

The following table summarizes typical parameters used in LC-MS/MS method development for Rosuvastatin using its D6 analog.

ParameterExample 1 nih.govExample 2 thermofisher.com
Sample Matrix Human PlasmaHuman Plasma
Extraction Method Protein PrecipitationSolid Phase Extraction (SPE)
Chromatography Thermo Hypurity C18 ColumnAccucore RP-MS Column
Mobile Phase 0.1% Formic Acid in Water:AcetonitrileReversed-phase, gradient
Detection Mode MRMSRM
Ionization Positive ESIPositive HESI
Precursor Ion (Rosuvastatin) m/z 482.1Not Specified
Product Ion (Rosuvastatin) m/z 258.1Not Specified
Precursor Ion (Rosuvastatin D6) m/z 488.2Not Specified
Product Ion (Rosuvastatin D6) m/z 258.2Not Specified

Research has demonstrated the superior performance of certain extraction techniques. A comparison between Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) for Rosuvastatin at a concentration of 0.3 ng/mL yielded the following results. nih.gov

Performance MetricSupported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Extraction Recovery 96.3%60%
Precision (RSD) 11.9%13.6%
Absolute Matrix Effect 12.7%-36.7%
Accuracy 109.3%92.8%

Applications in In Vitro Enzyme Kinetic Assays and Cell-Based Studies

The quantitative methods established using Rosuvastatin D6 are critical for fundamental research involving in vitro models. Rosuvastatin is a competitive inhibitor of the enzyme HMG-CoA reductase. selleckchem.comresearchgate.net Understanding its inhibitory potential (e.g., determining the IC50 value) requires precise measurement of the compound's concentration in the assay medium. In such enzyme kinetic studies, Rosuvastatin D6 Calcium is added as an internal standard to accurately quantify the amount of non-labeled Rosuvastatin, ensuring reliable kinetic parameter estimation. targetmol.comselleckchem.com

Similarly, in cell-based studies designed to investigate the cellular uptake, efflux, and metabolism of Rosuvastatin, the D6 analog is indispensable. nih.gov For instance, when studying Rosuvastatin transport in cultured hepatocytes, researchers add Rosuvastatin D6 to the cell lysates to accurately quantify the intracellular concentration of the parent drug. This allows for the precise characterization of transport proteins and metabolic pathways involved in the drug's disposition.

Tracer Studies for Understanding Subcellular Disposition and Trafficking in Research Models

Beyond its role as an internal standard, the stable isotope label in Rosuvastatin D6 allows it to be used as a tracer to study the disposition and trafficking of the drug in biological systems. medchemexpress.com Because the deuterated form is biochemically equivalent to the natural form, it follows the same metabolic and transport pathways.

A notable application is in the study of total hepatocellular disposition using models like sandwich-cultured human hepatocytes (SCHH). nih.gov In these studies, researchers can introduce Rosuvastatin to the cell culture and, by using LC-MS/MS to measure the concentrations of the drug in the cells, basolateral medium, and biliary compartments, they can delineate the complete profile of uptake, metabolism, and efflux. Using a stable isotope-labeled version of the drug in these experiments helps to accurately trace its movement and distinguish it from any potentially interfering endogenous compounds. This approach has been used to characterize the roles of various efflux transporters, such as the breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), in the biliary and basolateral excretion of Rosuvastatin. nih.gov

Fundamental Research in Chemical Reaction Mechanisms and Stereochemistry

In the field of physical organic chemistry, deuterium-labeled compounds are powerful tools for elucidating chemical reaction mechanisms. The increased mass of deuterium (B1214612) can lead to a slowing of reaction rates when a carbon-deuterium bond is broken in the rate-determining step of a reaction, an effect known as the kinetic isotope effect (KIE).

A key area of chemical research for Rosuvastatin involves its degradation pathways. One of the major degradation products is Rosuvastatin lactone, formed through an intramolecular esterification (lactonization) of the parent molecule. researchgate.netaabu.edu.jo Kinetic studies have shown that this reaction is reversible and its equilibrium is highly dependent on the solvent conditions. researchgate.net For example, in aprotic solvents, the forward reaction (formation of the lactone) is favored, while in acidic aqueous solutions, the reverse reaction (hydrolysis of the lactone back to Rosuvastatin) is predominant. researchgate.net The rates of both the forward and reverse reactions have been found to follow first-order kinetics. researchgate.net

While the cited studies focused on the kinetics of the non-labeled compound, the use of a specifically deuterated analog like Rosuvastatin D6 provides a means to probe the mechanism more deeply. By synthesizing analogs with deuterium at different positions, researchers could measure the KIE for the lactonization reaction, providing crucial insights into the transition state structure and confirming the specific bonds that are breaking and forming during this critical degradation process.

Computational and Theoretical Studies of Deuterated Rosuvastatin

Quantum Mechanical (QM) Calculations for Predicting Deuterium (B1214612) Isotope Effects

Quantum mechanical calculations are fundamental in predicting the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. The primary KIE occurs when a bond to the isotope is broken in the rate-determining step of a reaction. The substitution of a lighter hydrogen atom with a heavier deuterium atom results in a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.

Rosuvastatin (B1679574) undergoes minor metabolism, primarily through cytochrome P450 enzymes, with CYP2C9 being the main isoenzyme involved. nih.gov One of the metabolic pathways is the formation of N-desmethyl rosuvastatin. pharmgkb.org Although the deuteration in Rosuvastatin D6 is on the isopropyl group and not directly at the primary sites of metabolism, secondary KIEs could still play a role. Secondary KIEs arise from isotopic substitution at a position adjacent to the reaction center and are generally smaller than primary KIEs. wikipedia.org

QM methods, such as Density Functional Theory (DFT), can be employed to model the transition states of metabolic reactions involving rosuvastatin. By calculating the vibrational frequencies of the molecule in its ground state and at the transition state for both the deuterated and non-deuterated forms, the KIE can be predicted. These calculations would help to quantify the extent to which deuteration of the isopropyl group could influence the rate of metabolic transformations, even those occurring at distant sites in the molecule.

Parameter Description Relevance to Rosuvastatin D6
Zero-Point Energy (ZPE) The lowest possible energy that a quantum mechanical system may have. It is higher for C-H bonds than for C-D bonds.Higher activation energy is required to break the C-D bonds in Rosuvastatin D6, potentially slowing down metabolic reactions involving the isopropyl group.
Kinetic Isotope Effect (KIE) The ratio of the rate constant for the reaction with the light isotope to the rate constant for the reaction with the heavy isotope (kH/kD).A KIE greater than 1 would indicate a slower rate of metabolism for Rosuvastatin D6 at the site of deuteration, potentially leading to increased systemic exposure.
Transition State Theory A theory that describes the rates of chemical reactions by considering the transition state between reactants and products.QM calculations can model the transition state of rosuvastatin metabolism and predict how deuteration affects the energy barrier of the reaction.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Changes and Interactions

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a drug molecule and its interactions with biological targets, such as enzymes and transporters. medchemexpress.eu

MD simulations of Rosuvastatin D6 in complex with its primary target, HMG-CoA reductase, could reveal if the deuteration affects the binding affinity or the dynamics of the protein-ligand complex. Similarly, simulations with transport proteins like OATP1B1, which is crucial for the hepatic uptake of rosuvastatin, could shed light on any potential alterations in transport efficiency. nih.govnih.gov These simulations can help to understand if the subtle changes in molecular properties due to deuteration translate into meaningful differences in biological activity.

Simulation Type Objective Potential Findings for Rosuvastatin D6
Aqueous Solvation To study the conformational dynamics of Rosuvastatin D6 in a water environment.To determine if deuteration alters the flexibility or preferred solution-phase structure of the molecule.
Protein-Ligand Docking To predict the binding mode of Rosuvastatin D6 to its target protein (HMG-CoA reductase).To assess if the deuterated isopropyl group influences the binding orientation or affinity.
Protein-Ligand MD To simulate the dynamic interactions between Rosuvastatin D6 and its target protein over time.To investigate if deuteration affects the stability of the protein-ligand complex or the residence time of the drug in the active site.

In Silico Modeling of Metabolic Pathways and Deuterium Substitution Effects

In silico modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govscispace.com These models integrate physicochemical properties of the drug with physiological parameters of the organism to predict the drug's pharmacokinetic profile.

These models could also help to explore the potential for altered drug-drug interactions. Since rosuvastatin is a substrate for transporters like BCRP and OATP1B1, and is metabolized by CYP2C9, any change in its metabolism could affect the magnitude of interactions with inhibitors or inducers of these pathways. nih.govresearchgate.netutupub.fi In silico models can simulate these scenarios and provide predictions on the clinical relevance of such changes.

Modeling Approach Purpose Application to Rosuvastatin D6
Metabolic Pathway Analysis To identify and characterize the enzymatic reactions involved in the biotransformation of a drug.To map the known metabolic pathways of rosuvastatin and hypothesize how deuteration might alter the flux through these pathways.
PBPK Modeling To simulate the ADME properties of a drug in a virtual population.To predict the pharmacokinetic profile of Rosuvastatin D6, including its half-life, clearance, and bioavailability, based on its modified metabolic stability.
Drug-Drug Interaction (DDI) Simulation To predict the effect of co-administered drugs on the pharmacokinetics of a drug.To assess if the altered metabolism of Rosuvastatin D6 changes its susceptibility to DDIs with inhibitors or inducers of CYP2C9 or relevant transporters.

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Substitution

Structure-activity relationship studies aim to correlate the chemical structure of a compound with its biological activity. In the context of drug design, SAR is used to optimize the properties of a lead compound. While deuterium substitution is not a classical structural modification in the sense of changing functional groups, it can be considered a subtle structural change that can impact biological activity.

Incorporating deuterium substitution into SAR studies for rosuvastatin analogues would involve systematically replacing hydrogens at different positions with deuterium and evaluating the effects on potency, selectivity, and metabolic stability. This approach, often referred to as "deuterium-enabled SAR," can help to identify positions where deuteration is beneficial.

For Rosuvastatin D6, the specific placement of deuterium on the isopropyl group was likely a strategic choice to enhance its metabolic stability without significantly altering its interaction with HMG-CoA reductase. caymanchem.com Computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed to include descriptors that account for the effects of deuteration. These models could then be used to predict the activity of other deuterated analogues of rosuvastatin, guiding the synthesis of new compounds with improved therapeutic profiles.

SAR Parameter Definition Implication of Deuteration in Rosuvastatin D6
Potency (IC50/EC50) The concentration of a drug required to produce 50% of its maximal effect.Deuteration is not expected to significantly alter the intrinsic potency of Rosuvastatin D6 at HMG-CoA reductase, as the electronic structure is largely unchanged.
Metabolic Stability The susceptibility of a compound to biotransformation.The primary rationale for deuteration in Rosuvastatin D6 is likely to increase its metabolic stability by slowing down metabolism involving the isopropyl group.
Selectivity The ability of a drug to act on a specific target with minimal effects on other targets.Deuteration is unlikely to have a major impact on the selectivity profile of rosuvastatin.

Future Directions and Emerging Research Avenues for Deuterated Statin Analogs

Development of Novel Deuteration Methodologies for Complex Chiral Molecules

The synthesis of complex chiral molecules like Rosuvastatin (B1679574), which contains multiple stereocenters, presents considerable challenges. Introducing deuterium (B1214612) with high stereoselectivity adds another layer of complexity. Future research is increasingly focused on developing novel and efficient deuteration methodologies to overcome these hurdles. rsc.orgrsc.org The goal is to achieve precise deuterium incorporation without compromising the molecule's essential three-dimensional structure, which is critical for its pharmacological activity.

Current research highlights several promising strategies for the asymmetric synthesis of chiral deuterated compounds:

Asymmetric Catalytic Reductive Deuteration : This method involves the use of chiral catalysts to stereoselectively add deuterium to a molecule.

Hydrogen/Deuterium (H/D) Exchange Reactions : These reactions, often catalyzed by transition metals, allow for the direct replacement of specific hydrogen atoms with deuterium in a late-stage synthesis step. nih.gov

Photocatalysis and Organic Catalysis : These emerging fields offer new ways to activate molecules and introduce deuterium under mild conditions. rsc.orgrsc.org

Biocatalysis : Utilizing enzymes offers a highly selective and environmentally friendly approach to deuteration. rsc.orgnih.gov Enzymes can operate with near-perfect selectivity, enabling the creation of specific deuterated chiral centers in a single step using inexpensive deuterium sources like heavy water (²H₂O). nih.gov

The development of these methods is crucial for producing compounds like Rosuvastatin D6 Calcium efficiently and with high isotopic purity. researchgate.net The ability to selectively place deuterium atoms at specific sites within the molecule allows researchers to fine-tune its pharmacokinetic properties. researchgate.net

Table 1: Emerging Asymmetric Deuteration Methodologies

Methodology Description Key Advantages
Asymmetric Reductive Deuteration Utilizes chiral catalysts to deliver deuterium to one face of a prochiral molecule. rsc.orgrsc.org High stereoselectivity.
Catalytic H/D Exchange Direct replacement of H with D on an existing molecule, often late in the synthesis. nih.govnih.gov Allows for post-synthetic modification of complex molecules.
Asymmetric Photocatalysis Uses light and a chiral photocatalyst to facilitate stereoselective deuteration. rsc.org Mild reaction conditions.
Asymmetric Organic Catalysis Employs small organic molecules as catalysts for stereoselective deuteration. rsc.orgrsc.org Metal-free, avoiding potential contamination.

Integration of Deuterated Compounds in Multi-Omics Research for Deeper Mechanistic Insights

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a holistic view of biological systems. Deuterated compounds like this compound are invaluable tools in this research paradigm. iris-biotech.de By serving as stable isotope tracers, they allow scientists to follow the metabolic fate of a drug within a complex biological system without the need for radioactive labels.

In metabolomics , deuterated standards are essential for accurate quantification of metabolites in biological fluids. iris-biotech.denih.gov Using this compound as an internal standard in mass spectrometry-based analyses can correct for variations during sample preparation and analysis, leading to more reliable data. kcasbio.com This allows for precise studies of how rosuvastatin affects endogenous metabolic profiles and helps identify biomarkers related to its efficacy and inter-individual variability. nih.gov

In proteomics , stable isotope labeling techniques are used to compare protein expression levels between different states (e.g., treated vs. untreated cells). iris-biotech.de While less direct, the metabolic changes induced by a deuterated drug can be linked to alterations in the proteome, providing insights into the drug's mechanism of action and off-target effects.

The integration of these datasets can reveal novel drug-metabolite-protein interactions and elucidate the complex pathways through which statins exert their effects beyond cholesterol reduction, often referred to as their pleiotropic effects. mdpi.com

Table 2: Applications of Deuterated Compounds in Multi-Omics Fields

Omics Field Application of Deuterated Compounds (e.g., this compound) Research Outcome
Metabolomics Use as stable isotope-labeled internal standards for quantitative analysis. iris-biotech.denih.gov Accurate measurement of drug and metabolite concentrations; identification of metabolic pathways and biomarkers. nih.gov
Proteomics Differential analysis of protein expression in response to treatment with the deuterated drug. iris-biotech.de Understanding changes in protein networks and signaling pathways affected by the drug.

| Pharmacometabolomics | Correlating predose metabolic profiles with the pharmacokinetic response to the deuterated drug. nih.gov | Prediction of individual drug response and potential for personalized medicine. |

Advancements in High-Throughput Screening with Deuterated Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. nih.gov Deuterated molecules are playing an increasingly important role in enhancing the precision and reliability of these screening assays. ukri.org

The primary use of deuterated compounds in HTS is as internal standards in mass spectrometry-based screening platforms. pnas.orgclearsynth.com Because deuterated standards like this compound have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute in chromatography and experience similar ionization effects in the mass spectrometer. kcasbio.comresearchgate.net This allows for the precise normalization of the signal, correcting for matrix effects that can suppress or enhance the analyte signal and lead to false positives or negatives. kcasbio.com

Furthermore, research is exploring the use of deuterated molecules as "label-free" probes. europa.eursc.org Techniques like Raman spectroscopy can detect the unique vibrational frequency of the carbon-deuterium bond, which occurs in a "silent" region of the cellular spectrum. europa.eunih.gov This allows for the direct tracking of the deuterated probe within live cells without the need for bulky fluorescent tags that might alter the molecule's behavior. europa.eu This approach could enable HTS assays that directly measure drug uptake and localization in a more native cellular environment.

Table 3: Role of Deuterated Compounds in High-Throughput Screening (HTS)

HTS Application Function of Deuterated Compound Advantage
Quantitative Bioanalysis Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS assays. kcasbio.comclearsynth.com Corrects for matrix effects, improves accuracy and precision of quantification. kcasbio.com
Binding Assays Competitor or tracer in assays like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govukri.org Provides structural insights into drug-protein interactions. ukri.org

| Cellular Uptake Screening | "Label-free" probe for imaging techniques like Raman spectroscopy. europa.eunih.gov | Enables direct visualization and quantification in live cells without perturbative labels. europa.eu |

Exploration of Deuteration in Understanding Drug Resistance Mechanisms in Pre-clinical Models

Drug resistance is a major challenge in pharmacotherapy. Deuteration offers a unique tool to investigate and potentially mitigate the mechanisms that lead to resistance. One of the common mechanisms of drug resistance involves increased metabolic degradation of the drug by bacterial or cancer cells. informaticsjournals.co.in

By selectively replacing hydrogen with deuterium at sites of metabolic attack, the resulting carbon-deuterium bond is stronger and more resistant to enzymatic cleavage. alfa-chemistry.com This kinetic isotope effect can slow down the drug's metabolism. In a preclinical model of drug resistance where enhanced metabolism is the cause, a deuterated analog like this compound would be expected to have a longer intracellular half-life and greater efficacy compared to its non-deuterated parent compound.

This strategy can be used to probe the role of specific metabolic pathways in resistance. For example, if deuteration at a site metabolized by a particular cytochrome P450 (CYP) enzyme restores drug activity in a resistant cell line, it provides strong evidence that upregulation of that specific CYP enzyme is a key resistance mechanism. Stable isotope-based techniques can be employed to trace the metabolic fate of the drug and identify which pathways are altered in resistant versus susceptible cells. nih.goviaea.org This knowledge is critical for designing next-generation drugs that can circumvent these resistance mechanisms. informaticsjournals.co.in

Table 4: Using Deuteration to Investigate Drug Resistance

Research Question Deuteration-Based Approach Potential Finding
Is enhanced metabolism causing resistance? Compare the efficacy of a deuterated analog vs. the parent drug in resistant models. Increased efficacy of the deuterated drug suggests metabolism is a key resistance mechanism. informaticsjournals.co.in
Which specific enzyme is responsible? Synthesize analogs deuterated at different metabolic "hotspots". Efficacy is restored only when the site corresponding to a specific enzyme's action is deuterated.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Rosuvastatin D6 Calcium in bulk and pharmaceutical formulations?

  • Methodology :

  • UV-Spectrophotometry : Linear calibration curves (e.g., 5–30 µg/mL) using λmax at 241–243 nm for Rosuvastatin Calcium, validated per ICH guidelines for accuracy (recovery studies: 98–102%) and precision (%RSD < 2%) .
  • FTIR Spectroscopy : Direct quantification via KBr pellet method (5–20% w/w) with validation for linearity, precision (intra-day %RSD: 0.8–1.2%), and accuracy (mean recovery: 99.5%) without solvent extraction .
  • HPLC/UPLC : Simultaneous separation with Glibenclamide/Candesartan using C18 columns, mobile phase gradients (e.g., acetonitrile:phosphate buffer), and detection at 242 nm .

Q. How can synthetic routes for this compound intermediates be optimized for enantioselective purity?

  • Methodology :

  • Catalytic enantioselective allylation (e.g., using chiral ligands) to synthesize key intermediates like (3R,5S)-dihydroxyheptenoate .
  • Iodine chloride-induced intramolecular cyclization for stereocontrolled synthesis of the pyrimidine core .
  • Quality control via chiral HPLC to confirm enantiomeric excess (>99%) .

Q. What thermal and compatibility studies are critical for assessing this compound stability in solid dosage forms?

  • Methodology :

  • DSC Analysis : Detect polymorphic transitions (e.g., endothermic peaks at 147–150°C) and excipient compatibility (e.g., no interaction with lactose, cellulose) .
  • Stress Testing : Accelerated stability studies under heat (40–60°C), humidity (75% RH), and oxidative conditions to identify degradation products .

Advanced Research Questions

Q. How can degradation pathways of this compound under stress conditions be characterized?

  • Methodology :

  • Forced Degradation : Expose to acid/alkaline hydrolysis, oxidation (H2O2), and photolysis, followed by LC-MS/MS to identify degradation products (e.g., lactone, sulfoxide derivatives) .
  • X-ray Crystallography/NMR : Structural elucidation of degradation artefacts (e.g., lactone ring formation at δ 170–175 ppm in <sup>13</sup>C NMR) .

Q. What experimental designs are optimal for formulating this compound in self-nanoemulsifying drug delivery systems (SNEDDS)?

  • Methodology :

  • Simplex Lattice Design : Optimize oil (e.g., Capryol 90), surfactant (Labrasol), and co-surfactant (Transcutol HP) ratios for droplet size (<50 nm) and drug loading (>95%) .
  • QbD Approach : Define critical quality attributes (CQAs) like emulsification efficiency and dissolution rate using risk assessment matrices .

Q. How can bioequivalence between this compound formulations be assessed using advanced pharmacokinetic modeling?

  • Methodology :

  • In Vivo Studies : Compare AUC0–t, Cmax, and Tmax between tablet/capsule formulations in crossover trials (n=24–36) .
  • IVIVC Modeling : Corrogate dissolution profiles (pH 6.8 buffer) with plasma concentration-time curves using Wagner-Nelson method .

Q. What validation parameters are essential for ensuring robustness in HPTLC methods for this compound?

  • Methodology :

  • ICH Validation : Linearity (5–50 ng/band), LOD/LOQ (0.5/1.5 ng), and precision (inter-day %RSD < 1.5%) using silica gel plates and DPPH derivatization .
  • Life Cycle Management : Continuous method monitoring via control charts for migration distance (Rf 0.45 ± 0.02) and peak symmetry .

Q. How can polymorphic forms of this compound impact dissolution and bioavailability?

  • Methodology :

  • XRPD Analysis : Identify crystalline vs. amorphous forms (e.g., characteristic peaks at 2θ = 12.3°, 18.7°) .
  • Dissolution Testing : Compare intrinsic dissolution rates (IDR) of polymorphs in biorelevant media (FaSSIF/FeSSIF) .

Methodological Notes

  • Contradictions in Data :

    • Thermal degradation onset varies between 147°C (pure API) and 130°C (excipient mixtures) due to matrix effects .
    • Bioequivalence studies show tablet vs. capsule AUC differences <10% in fasted state but >15% under fed conditions .
  • Key Data Tables :

    • Table 2 (Simplex Design) : SNEDDS formulation runs with droplet size (32–58 nm) and drug release (Q15min >85%) .
    • Table 3 (UPLC Method) : Retention times (Rosuvastatin: 4.2 min; Glibenclamide: 6.8 min) and resolution (>2.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.